2-(4-Amino-2-bromophenyl)acetic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-amino-2-bromophenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c9-7-4-6(10)2-1-5(7)3-8(11)12/h1-2,4H,3,10H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLORIRQTEDDNAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Br)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 4 Amino 2 Bromophenyl Acetic Acid
While a direct, one-pot synthesis for 2-(4-Amino-2-bromophenyl)acetic acid is not prominently documented, its preparation can be envisaged through multi-step synthetic routes, leveraging well-established reactions in organic chemistry. A plausible approach involves the synthesis of a key intermediate, 4-bromo-2-nitrophenylacetic acid, followed by the introduction of the alpha-amino group and subsequent reduction of the nitro functionality.
Once 4-bromo-2-nitrophenylacetic acid is obtained, the next crucial step is the introduction of the amino group at the alpha-position. A common method for this transformation is the Hell-Volhard-Zelinskii reaction to first introduce a bromine at the alpha-position, followed by amination. libretexts.org
A potential synthetic pathway is outlined below:
Synthesis of 4-bromo-2-nitrophenylacetic acid: This can be achieved from 4-bromo-2-nitrotoluene (B1266186) via oxidation or from 4-bromo-2-nitrochlorotoluene as described in the patent literature. google.com
Alpha-bromination: The resulting 4-bromo-2-nitrophenylacetic acid can be subjected to bromination at the alpha-carbon using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN).
Amination: The alpha-bromo acid can then be converted to the alpha-amino acid by reaction with ammonia (B1221849). This is a standard method for the synthesis of amino acids. libretexts.orglibretexts.org
Reduction of the Nitro Group: The final step would be the selective reduction of the nitro group to an amino group. This can be achieved using various reducing agents, such as hydrogen gas with a palladium catalyst, or tin and hydrochloric acid. A method for the reduction of a nitro group on a phenylacetic acid derivative using hydrogen sulfide (B99878) in aqueous ammonia has also been described. orgsyn.org
An alternative strategy could involve the Strecker synthesis, starting from 4-bromo-2-nitrobenzaldehyde. frontiersin.org This would involve reaction with ammonia and hydrogen cyanide to form an alpha-aminonitrile, followed by hydrolysis to the amino acid. chempedia.info The nitro group would then be reduced as the final step.
Table 1: Potential Synthetic Reactions for this compound
| Reaction Step | Starting Material | Reagents and Conditions | Product | Reference(s) |
| Synthesis of Precursor | 4-bromo-2-nitrochlorotoluene | 1. Sodium metal in an organic solvent (e.g., ether) 2. Carbon dioxide 3. Dilute acid | 4-bromo-2-nitrophenylacetic acid | google.com |
| Alpha-Amination (via bromination) | 4-bromo-2-nitrophenylacetic acid | 1. N-Bromosuccinimide, AIBN 2. Ammonia | 2-Amino-2-(4-bromo-2-nitrophenyl)acetic acid | libretexts.org |
| Nitro Group Reduction | 2-Amino-2-(4-bromo-2-nitrophenyl)acetic acid | Hydrogen sulfide in aqueous ammonia or H₂, Pd/C | This compound | orgsyn.org |
| Strecker Synthesis (alternative) | 4-bromo-2-nitrobenzaldehyde | 1. NH₃, HCN 2. H₃O⁺ | 2-Amino-2-(4-bromo-2-nitrophenyl)acetic acid | frontiersin.orgchempedia.info |
Purification and Isolation Methodologies for Enantiomers
The synthesis of 2-(4-Amino-2-bromophenyl)acetic acid via the routes described above will result in a racemic mixture of its (R) and (S) enantiomers. The separation of these enantiomers, known as chiral resolution, is crucial for many of its potential applications, particularly in pharmaceuticals.
Several well-established techniques can be employed for the resolution of racemic amino acids, and these are applicable to this compound.
Enzymatic Resolution: This is a highly effective and widely used method for obtaining enantiomerically pure amino acids. It relies on the stereoselectivity of enzymes to catalyze a reaction on only one enantiomer of a racemic mixture. nih.govresearchgate.net
Enzymatic Hydrolysis of Amides: A common approach involves the acylation of the racemic amino acid, followed by enzymatic hydrolysis of the N-acyl derivative. For instance, the enzyme aminoacylase (B1246476) can selectively hydrolyze the N-acyl-L-amino acid to the L-amino acid, leaving the N-acyl-D-amino acid unreacted. libretexts.orglibretexts.org The resulting L-amino acid and the unreacted N-acyl-D-amino acid can then be separated based on their different chemical properties. The N-acyl-D-amino acid can subsequently be hydrolyzed chemically to obtain the pure D-enantiomer.
Use of Nitrilases: Another enzymatic approach involves the use of nitrilases in a process called dynamic kinetic resolution. frontiersin.orgnih.govfrontiersin.org This method can be applied if the synthesis proceeds through an aminonitrile intermediate (as in the Strecker synthesis). A stereoselective nitrilase can hydrolyze one enantiomer of the aminonitrile to the corresponding amino acid, while the other enantiomer is racemized in situ, allowing for a theoretical yield of 100% for the desired enantiomer. frontiersin.orgfrontiersin.org
Papain-Catalyzed Synthesis: The enzyme papain can be used for the asymmetric synthesis of anilides from N-acylated racemic amino acids. researchgate.net The enzyme selectively catalyzes the formation of the insoluble N-acyl-L-amino acid anilide, which can be separated by filtration. The unreacted N-acyl-D-amino acid remains in the filtrate. researchgate.net
Chromatographic Methods: Chiral chromatography is a powerful tool for the analytical and preparative separation of enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC): This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. sigmaaldrich.com For amino acids, CSPs based on cyclodextrins or macrocyclic glycopeptide antibiotics like vancomycin (B549263) and teicoplanin are often effective. sigmaaldrich.comnih.gov The separation of phenylglycine derivatives has been successfully achieved using such columns. nih.gov
Gas Chromatography (GC) of Diastereomeric Derivatives: In this method, the racemic amino acid is first derivatized with a chiral reagent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a non-chiral GC column. nih.gov
Table 2: Comparison of Enantiomeric Purification Methodologies
| Methodology | Principle | Advantages | Disadvantages | Reference(s) |
| Enzymatic Resolution (Aminoacylase) | Stereoselective hydrolysis of N-acyl-L-amino acid. | High enantioselectivity, mild reaction conditions. | Requires an additional acylation step and subsequent deacylation of the D-enantiomer. | libretexts.orglibretexts.org |
| Enzymatic Resolution (Nitrilase) | Dynamic kinetic resolution of an aminonitrile intermediate. | High theoretical yield (up to 100%), fewer steps if starting from an aldehyde. | Requires a suitable nitrilase and careful control of reaction conditions for racemization. | frontiersin.orgnih.govfrontiersin.org |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Direct separation, applicable for both analytical and preparative scales. | High cost of chiral columns and solvents. | sigmaaldrich.comnih.gov |
| GC of Diastereomers | Separation of diastereomeric derivatives on a non-chiral column. | Utilizes standard GC equipment. | Requires derivatization with a chiral reagent, which must be enantiomerically pure. | nih.gov |
Chemical Reactivity and Derivatization of 2 Amino 2 4 Bromophenyl Acetic Acid
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for derivatization, readily undergoing reactions typical of this functional group, such as esterification and amidation. rsc.org These transformations are fundamental for modifying the compound's solubility, polarity, and for introducing new functional handles for further synthesis.
Esterification: The conversion of the carboxylic acid to an ester can be achieved through several methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions (e.g., sulfuric acid or tosic acid), is a common approach. masterorganicchemistry.com For example, reacting 2-(4-Amino-2-bromophenyl)acetic acid with methanol (B129727) or ethanol (B145695) in the presence of an acid catalyst would yield the corresponding methyl or ethyl ester. wikipedia.org This reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. masterorganicchemistry.com
Amide Formation: The synthesis of amides from this compound can be accomplished by reacting it with primary or secondary amines. Direct condensation is often inefficient due to the formation of an unreactive ammonium (B1175870) carboxylate salt. libretexts.org Therefore, the carboxylic acid must first be "activated." This is typically done by converting it into a more reactive intermediate, such as an acyl chloride (using reagents like thionyl chloride, SOCl₂) or by using coupling agents. libretexts.org Modern methods employing borate (B1201080) esters, such as B(OCH₂CF₃)₃, have been shown to be effective for the direct amidation of a wide variety of carboxylic acids, including aryl acetic acids, with amines under mild conditions. acs.org
Below is a table summarizing common reagents for these transformations.
| Reaction Type | Reagent Class | Specific Examples | Purpose |
| Esterification | Acid Catalysts | H₂SO₄, TsOH, HCl | Promotes reaction with alcohols (Fischer Esterification). masterorganicchemistry.com |
| Amide Formation | Halogenating Agents | SOCl₂, (COCl)₂ | Converts the carboxylic acid to a highly reactive acyl chloride. libretexts.org |
| Coupling Agents | DCC, EDAC, COMU | Facilitates direct amide bond formation by activating the carboxyl group. organic-chemistry.org | |
| Boron-based Reagents | B(OCH₂CF₃)₃ | Catalyzes direct amidation under mild conditions. acs.org |
Transformations at the Amino Group
The primary aromatic amino group at the C4 position is a potent nucleophile and a key site for a variety of chemical modifications, including acylation and diazotization.
Acylation: The amino group can be readily acylated by reacting it with acyl chlorides or acid anhydrides to form amides. learncbse.in In a molecule containing both an amino group and a carboxylic acid, the amino group is generally the more powerful nucleophile and will react preferentially under neutral or basic conditions. quora.com This selectivity allows for the protection of the amino group or the introduction of new molecular fragments. For instance, reaction with acetyl chloride would yield 2-(4-acetamido-2-bromophenyl)acetic acid.
Diazotization: As a primary aromatic amine, the amino group can undergo diazotization upon treatment with nitrous acid (HNO₂, typically generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0–5 °C). learncbse.in This reaction converts the amino group into a diazonium salt (-N₂⁺). Aryl diazonium salts are highly valuable synthetic intermediates. They can be replaced by a wide range of substituents (e.g., -OH, -F, -Cl, -Br, -I, -CN) through Sandmeyer or related reactions, or they can act as electrophiles in azo coupling reactions to form brightly colored azo compounds. learncbse.in
Electrophilic Aromatic Substitution on the Bromophenyl Ring
The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution (EAS), though the regioselectivity is controlled by the existing substituents. The outcome of such reactions is dictated by the combined directing effects of the amino, bromo, and acetic acid groups.
The substituents have the following characteristics:
-NH₂ (at C4): A strongly activating, ortho, para-directing group.
-Br (at C2): A deactivating, ortho, para-directing group.
-CH₂COOH (at C1): A weakly deactivating, ortho, para-directing group.
The powerful activating effect of the amino group dominates the ring's reactivity. masterorganicchemistry.com It directs incoming electrophiles to the positions ortho to it (C3 and C5). The bromo group at C2 also directs to position C3 (para). Therefore, electrophilic attack is strongly favored at the C3 position, which is ortho to the activating amino group and para to the deactivating bromo group. Substitution at the C5 position (ortho to the amino group) is also possible but may be less favored. Reactions like nitration, further halogenation, or sulfonation would be expected to yield primarily the 3-substituted product.
Palladium-Catalyzed Cross-Coupling Reactions and Related Transformations
The bromine atom at the C2 position makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.orgwuxiapptec.com The general reactivity order for aryl halides in these couplings is I > Br > Cl. wuxiapptec.com
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound (like a boronic acid or ester) to form a new C-C bond. wikipedia.orglibretexts.org Reacting this compound with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base would replace the bromine atom, yielding a biaryl or styrenyl derivative, respectively. nih.gov
Buchwald-Hartwig Amination: This reaction forms a new C-N bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.org This allows for the synthesis of diaryl amines or N-alkyl-N-aryl amines by replacing the bromine atom of the target molecule. organic-chemistry.org
The table below outlines typical components for these powerful synthetic methods.
| Reaction | Catalyst/Pre-catalyst | Ligand | Base | Solvent |
| Suzuki Coupling | Pd(OAc)₂, Pd(PPh₃)₄ | PPh₃, XPhos, SPhos | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, THF/H₂O wikipedia.org |
| Buchwald-Hartwig | Pd(OAc)₂, Pd₂(dba)₃ | BINAP, XPhos, RuPhos | NaOtBu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane wikipedia.orgorganic-chemistry.org |
Formation of Heterocyclic Scaffolds and Complex Molecular Architectures
The bifunctional nature of this compound, containing both an amino and a carboxylic acid group, makes it a valuable precursor for the synthesis of various heterocyclic systems.
While the Hantzsch synthesis is a classic method for forming thiazoles from α-haloketones and thiourea (B124793), this compound is not a direct substrate for this specific pathway. nanobioletters.comderpharmachemica.com However, its functional groups can be used to construct precursors for thiazole (B1198619) synthesis. For example, the amino group can be converted into a thiourea derivative, which could then undergo cyclization. More commonly, this compound acts as a building block that is incorporated into larger, more complex molecules that may already contain or are later used to form a thiazole ring system. nih.gov For instance, a known compound, 2-(4-bromophenyl)-2-[(2-cyclopropyl-1,3-thiazole-5-carbonyl)amino]acetic acid, features a core structure derived from a related bromophenyl glycine, demonstrating its utility in building complex thiazole-containing molecules.
The structure of this compound is well-suited for constructing other heterocyclic scaffolds, particularly those derived from 2-amino-phenyl precursors.
Quinazolinones: Quinazolinones are a prominent class of heterocycles often synthesized from 2-aminobenzamides or 2-aminobenzoic acids (anthranilic acid). acs.org Although the starting material is a phenylacetic acid derivative rather than a benzoic acid derivative, its functional groups can be harnessed for similar cyclization strategies. For example, after converting the carboxylic acid to an amide (forming a 2-(4-amino-2-bromophenyl)acetamide derivative), intramolecular cyclization or intermolecular condensation reactions with aldehydes or other carbonyl compounds could lead to the formation of quinazolinone-related structures. acs.org
Lactams: Intramolecular amide formation between the amino group and the activated carboxylic acid side chain could theoretically lead to the formation of a seven-membered lactam ring, a valuable heterocyclic motif.
The versatility of the compound is further demonstrated by its incorporation into complex fused ring systems, such as thieno[2,3-d]pyrimidines, where the bromophenyl moiety is tethered to the heterocyclic core. nih.gov
Advanced Spectroscopic and Crystallographic Characterization of 2 Amino 2 4 Bromophenyl Acetic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, a detailed picture of the molecular structure can be assembled.
Proton NMR (¹H NMR) Analysis
The ¹H NMR spectrum of 2-(4-Amino-2-bromophenyl)acetic acid is expected to exhibit distinct signals corresponding to the aromatic protons, the methine proton, and the amine protons. The chemical shifts of the aromatic protons are influenced by the electronic effects of the bromo and amino substituents. The electron-donating amino group and the electron-withdrawing bromo group will affect the electron density at different positions on the phenyl ring, leading to a complex splitting pattern.
For this compound, the introduction of the amino group at the para-position is expected to shift the signals of the adjacent aromatic protons upfield due to its electron-donating nature. The methine proton (α-proton) adjacent to the carboxylic acid and amino groups would likely appear as a singlet or a multiplet depending on the solvent and its coupling with the amine protons. The protons of the amino group and the carboxylic acid group are typically broad and their chemical shifts are highly dependent on the solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound based on related structures.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H | 6.5 - 7.5 | Multiplet |
| α-CH | ~4.0 - 5.0 | Singlet/Multiplet |
| -NH₂ | Broad | Singlet |
| -COOH | Broad | Singlet |
Note: These are estimated values and can vary based on the solvent and experimental conditions.
Carbon-13 NMR (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts will be influenced by the hybridization of the carbon atoms and the electronegativity of the attached atoms.
The carbonyl carbon of the carboxylic acid group is expected to appear significantly downfield, typically in the range of δ 170-180 ppm. The aromatic carbons will resonate in the region of δ 110-150 ppm. The ipso-carbons attached to the bromine and amino groups will have their chemical shifts significantly affected. The carbon bearing the bromine atom will be shifted to a lower field, while the carbon attached to the amino group will be shifted to a higher field. The α-carbon of the acetic acid moiety is expected to appear in the range of δ 50-60 ppm.
Data for the related compound, 2-(4-bromophenyl)-2-oxoacetic acid, shows aromatic carbon signals in the range of δ 129-138 ppm and a carbonyl signal at δ 165 ppm. While this compound has an oxo group instead of an amino group at the α-position, it provides a general reference for the aromatic region.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| -COOH | 170 - 180 |
| C-Br | 115 - 125 |
| C-NH₂ | 140 - 150 |
| Aromatic-C | 115 - 140 |
| α-C | 50 - 60 |
Note: These are estimated values and can vary based on the solvent and experimental conditions.
Two-Dimensional NMR Techniques
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for the unambiguous assignment of all proton and carbon signals of this compound.
COSY: A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons, which is particularly useful for assigning the complex spin systems of the aromatic protons.
HSQC: An HSQC spectrum would establish the direct one-bond correlations between protons and the carbon atoms they are attached to, allowing for the definitive assignment of the protonated carbons.
HMBC: An HMBC spectrum would show correlations between protons and carbon atoms over two or three bonds. This would be crucial for assigning the quaternary carbons, including the ipso-carbons and the carbonyl carbon, by observing their long-range couplings with nearby protons.
While no specific 2D NMR studies on this compound were found, the application of these techniques is a standard procedure in the structural elucidation of novel organic compounds.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their bonding environment.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the O-H and N-H stretching vibrations, the C=O stretching of the carboxylic acid, and various vibrations of the aromatic ring.
O-H and N-H Stretching: A broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid, which often overlaps with the N-H stretching vibrations of the amino group. The N-H stretching of a primary amine typically appears as two bands in the 3300-3500 cm⁻¹ region.
C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) stretching of the carboxylic acid is expected around 1700-1725 cm⁻¹.
Aromatic C=C Stretching: The stretching vibrations of the aromatic carbon-carbon double bonds will give rise to several bands in the 1450-1600 cm⁻¹ region.
C-N and C-Br Stretching: The C-N stretching vibration is expected in the 1250-1350 cm⁻¹ region, while the C-Br stretching vibration will appear at lower wavenumbers, typically in the 500-600 cm⁻¹ range.
For comparison, the FT-IR spectrum of the related 4-bromophenylacetic acid shows characteristic peaks for the carboxylic acid group and the aromatic ring.
Table 3: Predicted FT-IR Absorption Bands for this compound.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic acid) | 2500 - 3300 | Broad, Strong |
| N-H stretch (Amine) | 3300 - 3500 | Medium |
| C=O stretch (Carboxylic acid) | 1700 - 1725 | Strong |
| Aromatic C=C stretch | 1450 - 1600 | Medium-Strong |
| C-N stretch | 1250 - 1350 | Medium |
| C-Br stretch | 500 - 600 | Medium |
Note: These are estimated values and can vary based on the physical state of the sample (solid or solution).
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR spectroscopy. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations.
The Raman spectrum of this compound is expected to show strong signals for the aromatic ring vibrations. The symmetric stretching of the benzene (B151609) ring, often referred to as the "ring breathing" mode, typically gives a strong and sharp peak. The C-Br bond, being relatively non-polar, is also expected to produce a noticeable Raman signal. The C=O stretching vibration will also be present, although it is often weaker in Raman than in IR spectra.
While specific Raman data for this compound is scarce, the Raman spectrum of 2-bromophenylacetic acid has been documented and can be used as a reference.
Table 4: Predicted Raman Shifts for this compound.
| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |
| Aromatic Ring Breathing | ~1000 | Strong |
| Aromatic C=C stretch | 1550 - 1600 | Strong |
| C-Br stretch | 500 - 600 | Medium |
| C=O stretch | 1650 - 1700 | Medium-Weak |
Note: These are estimated values and can vary based on the experimental setup.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. This information can be used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
Fragmentation Pattern Analysis
The fragmentation of a molecule in a mass spectrometer provides a "fingerprint" that can be used to identify its structure. For α-amino acids, characteristic fragmentation pathways include the loss of water, carbon monoxide, and the amino group. nih.govlibretexts.org In the case of this compound, the fragmentation pattern would be expected to show initial losses typical of amino acids, such as the loss of the carboxylic acid group (COOH) or parts of it. libretexts.org
Further fragmentation would likely involve the brominated phenyl ring. The presence of bromine would be evident from the isotopic pattern of the fragment ions. Cleavage of the bond between the α-carbon and the phenyl ring would result in a prominent ion corresponding to the bromophenyl group. The stability of the aromatic ring would lead to a strong signal for this fragment. While a detailed experimental fragmentation pattern for the specific title compound is not provided in the search results, the general principles of amino acid fragmentation provide a basis for predicting its behavior. nih.govresearchgate.net
Electronic Absorption (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of a compound's chromophores.
For this compound, the primary chromophore is the brominated aromatic ring. The presence of the amino group, a strong auxochrome, would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene. While a specific UV-Vis spectrum for this compound is not available in the provided search results, data for a related compound, α-bromophenylacetic acid, shows absorption in the UV region, which is characteristic of the phenyl ring. nist.gov The electronic transitions in these types of molecules are typically π → π* transitions within the aromatic system.
X-ray Diffraction Crystallography
X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. It provides precise information about bond lengths, bond angles, and intermolecular interactions.
Single Crystal X-ray Diffraction for Solid-State Structure Elucidation
Single crystal X-ray diffraction is the gold standard for molecular structure determination. For a molecule like this compound, this technique would reveal the precise spatial arrangement of the amino, bromo, and carboxylic acid functional groups around the chiral center, as well as the conformation of the entire molecule.
While a single crystal structure for this compound itself is not detailed in the provided search results, studies on related, more complex molecules containing a 4-bromophenyl group have been conducted. For instance, the crystal structure of 5-acetyl-2-amino-4-(4-bromophenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile reveals a screw-boat conformation for the dihydropyridine ring. nih.gov In another example, 2-amino-4-(4-bromophenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile hemihydrate crystallizes in the monoclinic space group C2/c. erciyes.edu.tr These studies demonstrate the power of single crystal X-ray diffraction in elucidating complex molecular architectures.
Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)
The way molecules arrange themselves in a crystal is determined by a network of intermolecular interactions. For this compound, the amino and carboxylic acid groups are capable of forming strong hydrogen bonds. These interactions would play a crucial role in the crystal packing.
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal. It maps the closest intermolecular contacts to a surface around the molecule. Studies on derivatives containing the 2-amino-4-(4-bromophenyl) moiety provide insight into the types of interactions that can be expected. erciyes.edu.trnih.govresearchgate.net
For example, in the crystal structure of 2-amino-4-(4-bromophenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile hemihydrate, Hirshfeld surface analysis revealed the following significant contributions to the crystal packing erciyes.edu.tr:
H···H (37.9%)
C···H/H···C (18.4%)
Br···H/H···Br (13.3%)
N···H/H···N (11.5%)
O···H/H···O (10.0%)
These findings highlight the importance of various weak interactions, in addition to classical hydrogen bonds, in stabilizing the crystal lattice. The analysis of another derivative, 5-acetyl-2-amino-4-(4-bromophenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile, also shows significant contributions from H···H, C···H/H···C, O···H/H···O, Br···H/H···Br, and N···H/H···N interactions. nih.gov Such analyses provide a detailed picture of the supramolecular assembly in the solid state.
Computational and Theoretical Investigations of 2 Amino 2 4 Bromophenyl Acetic Acid
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting molecular properties and is often used in conjunction with a basis set like 6-311++G(d,p). researchgate.net
A fundamental step in computational chemistry is determining the most stable three-dimensional structure of a molecule, known as geometry optimization. This process minimizes the energy of the molecule by adjusting the bond lengths, bond angles, and dihedral angles. For a molecule like 2-Amino-2-(4-bromophenyl)acetic acid, this analysis would reveal the preferred spatial arrangement of the 4-bromophenyl ring relative to the amino and carboxylic acid groups.
Conformational analysis would further explore different rotational isomers (conformers) and their relative energies. For instance, studies on phenylglycine adsorbed on a copper surface have utilized DFT to determine the structural parameters of its conformers. aps.org In the case of 2-Amino-2-(4-bromophenyl)acetic acid, key parameters would include the torsion angles defining the orientation of the phenyl ring and the carboxyl group. While specific data for the target molecule is unavailable, a DFT study on a related compound, 2-(2-Bromophenyl)acetic acid, showed that its carboxyl group is significantly twisted from the benzene (B151609) ring plane, by 76.2 (3)°. nih.gov
Illustrative Optimized Geometrical Parameters for an Analogous Molecule (2-(4-Cyanophenylamino)acetic acid) The following table presents data for a structurally related molecule to demonstrate the type of information obtained from geometry optimization. researchgate.net
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C-Br | Data not available | |
| C-N | 1.378 | |
| C=O | 1.214 | |
| C-O | 1.354 | |
| O-H | 0.971 | |
| C-C-N: 121.5 | ||
| O=C-O: 124.9 | ||
| C-O-H: 105.8 | ||
| Data is for 2-(4-Cyanophenylamino)acetic acid and is for illustrative purposes only. researchgate.net |
Following geometry optimization, vibrational frequency analysis is typically performed. This calculation predicts the infrared (IR) and Raman spectra of the molecule. The results are a set of vibrational modes, each with a specific frequency and intensity. Comparing these theoretical spectra with experimentally obtained spectra helps to validate the calculated structure and assign specific absorption bands to the corresponding molecular motions, such as stretching, bending, and torsional modes.
For 2-Amino-2-(4-bromophenyl)acetic acid, this analysis would identify characteristic frequencies for the N-H stretches of the amino group, the O-H and C=O stretches of the carboxylic acid group, and various vibrations associated with the brominated phenyl ring. DFT calculations on similar molecules, like glycine, have been used to interpret experimental IR spectra, showing how intermolecular interactions can cause frequency shifts. rsc.org
DFT is also employed to characterize the electronic properties of a molecule. Key aspects include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).
HOMO-LUMO Gap: The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of molecular reactivity and stability. A smaller gap suggests the molecule is more polarizable and reactive. For a related compound, 2-(4-Cyanophenylamino)acetic acid, the calculated HOMO and LUMO energies were -6.2056 eV and -1.2901 eV, respectively, indicating significant potential for intramolecular charge transfer. researchgate.net
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It helps to identify regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For 2-Amino-2-(4-bromophenyl)acetic acid, the MEP would likely show negative potential around the oxygen atoms of the carboxyl group and the nitrogen of the amino group, indicating sites susceptible to electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms of the amino and hydroxyl groups.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between occupied (donor) and unoccupied (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions indicates their strength.
Illustrative NBO Analysis for an Analogous Molecule (2-(4-Cyanophenylamino)acetic acid) This table demonstrates typical donor-acceptor interactions and their stabilization energies. researchgate.net
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| LP(1) N7 | π(C9-C10) | 28.45 |
| LP(2) O15 | σ(C14-H23) | 2.13 |
| π(C9-C10) | π*(C11-C12) | 18.21 |
| Data is for 2-(4-Cyanophenylamino)acetic acid and is for illustrative purposes only. Atom numbering is specific to that study. researchgate.net |
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory focuses on the interaction between the HOMO of one molecule and the LUMO of another, which governs many chemical reactions. wikipedia.org The energies and symmetries of the HOMO and LUMO of 2-Amino-2-(4-bromophenyl)acetic acid would be used to predict its reactivity in various chemical processes. wikipedia.org
The distribution of the HOMO and LUMO across the molecule is also significant. In a typical phenyl-containing molecule, these frontier orbitals are often located on the aromatic ring. The presence of the electron-donating amino group and the electron-withdrawing bromo and carboxylic acid groups would influence the electron density distribution in the HOMO and LUMO of 2-Amino-2-(4-bromophenyl)acetic acid, thereby directing its reactivity in processes like electrophilic or nucleophilic substitutions.
Global Reactivity Descriptors
Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.
Chemical Hardness (η): Measures the resistance of a molecule to changes in its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. A larger HOMO-LUMO gap corresponds to a harder, less reactive molecule.
Softness (S): The reciprocal of hardness (S = 1/η), indicating the molecule's polarizability.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).
These descriptors provide a quantitative framework for comparing the reactivity of different molecules. For 2-Amino-2-(4-bromophenyl)acetic acid, these values would offer insights into its stability and propensity to engage in chemical reactions. Calculations on similar structures are used to predict such properties. researchgate.net
Molecular Dynamics Simulations in Chemical Processes
Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the behavior of molecules at an atomic level over time. While specific, dedicated molecular dynamics studies on 2-(4-Amino-2-bromophenyl)acetic acid are not extensively documented in peer-reviewed literature, the principles and applications of MD simulations to structurally similar compounds, such as other amino acids and substituted phenylacetic acids, provide a clear framework for how this technique could be applied. researchgate.netmdpi.commdpi.com Such simulations are invaluable for understanding how the unique combination of the amino group, bromo-substituent, and phenylacetic acid core dictates the compound's dynamic behavior in various chemical environments.
A primary application of MD simulations for this compound would be to investigate its conformational landscape and flexibility. The rotational freedom around the C-C bond connecting the phenyl ring and the acetic acid moiety, along with the orientation of the amino and carboxyl groups, can be mapped to identify low-energy, stable conformations. These simulations can reveal how intramolecular hydrogen bonding between the amino and carboxyl groups might influence the molecule's preferred shape in different environments, from the gas phase to aqueous solutions.
Furthermore, MD simulations are exceptionally well-suited for studying solvation dynamics. By simulating the compound in a box of explicit solvent molecules (e.g., water), one can analyze the structure and stability of the solvation shell. Key insights would include the formation and lifetime of hydrogen bonds between the compound's amino and carboxyl groups and the surrounding water molecules. The hydrophobic nature of the bromophenyl ring would also influence the local water structure, an effect that can be quantified through radial distribution functions. Understanding the hydration of the bromide ion is another area where MD can provide detailed mechanistic insights.
In the context of chemical processes, MD simulations can be used to model the transport and interaction of this compound with other chemical species or interfaces. For instance, simulations could predict how the molecule approaches and binds to a catalytic surface or permeates through a model biological membrane. mdpi.com By calculating the potential of mean force (PMF), researchers can determine the free energy profile of such processes, identifying energy barriers and stable intermediate states that govern the reaction or transport kinetics. mdpi.com
While ab initio molecular dynamics, which uses quantum mechanics to calculate forces, offers higher accuracy for studying reactions, classical MD simulations using well-parameterized force fields provide a computationally efficient means to sample longer timescales, which are crucial for observing processes like conformational changes and diffusion. researchgate.netmdpi.com
The table below illustrates the typical parameters and outputs one would expect from a hypothetical molecular dynamics study of this compound in an aqueous solution.
| Simulation Parameter | Typical Value / Description | Information Gained |
| Force Field | CHARMM, AMBER, GROMOS | Describes the potential energy of the system, defining atomic interactions. |
| Solvent Model | TIP3P, SPC/E | Explicit representation of water molecules for studying solvation effects. |
| System Size | ~5,000 - 20,000 atoms | A single solute molecule in a periodic box of solvent. researchgate.net |
| Simulation Time | 100 - 500 ns | Allows for sampling of significant conformational changes and interactions. mdpi.com |
| Temperature / Pressure | 300 K / 1 bar | Simulates standard ambient conditions. |
| Property Analyzed | Root-Mean-Square Deviation (RMSD) | Measures the stability and conformational drift of the molecule over time. |
| Property Analyzed | Radial Distribution Function (g(r)) | Characterizes the structure of the solvent shell around specific atoms (e.g., Br, N, O). |
| Property Analyzed | Hydrogen Bond Analysis | Quantifies the number and lifetime of intramolecular and intermolecular hydrogen bonds. |
Such simulations, though not yet published specifically for this compound, represent a significant avenue for future research to unlock a deeper understanding of its chemical behavior.
Exploration of Structure Reactivity Relationships in Substituted Phenylglycine Derivatives
Impact of Halogen Substituents on Chemical Reactivity (e.g., Bromine vs. Chlorine, Fluorine, Iodine)
The presence and identity of a halogen substituent on the phenyl ring significantly modulate the reactivity of phenylglycine derivatives. This influence stems from a combination of the halogen's electronegativity, atomic radius (steric effects), and its ability to participate in halogen bonding. nih.govacs.org In the case of 2-(4-Amino-2-bromophenyl)acetic acid, the bromine atom at the ortho position to the acetic acid side chain exerts a pronounced effect.
When comparing bromine with other halogens, a clear trend in reactivity emerges based on their intrinsic properties. nih.gov
Electronegativity and Inductive Effects : Electronegativity decreases down the group from fluorine to iodine (F > Cl > Br > I). All halogens are more electronegative than carbon and thus exert an electron-withdrawing inductive effect (-I effect), which can influence the acidity of the carboxylic acid group and the nucleophilicity of the amino group. The strength of this inductive effect is strongest for fluorine and weakest for iodine.
Atomic Radius and Steric Effects : The atomic radius increases significantly down the group (F < Cl < Br < I). The bromine atom is considerably larger than fluorine and chlorine, leading to significant steric hindrance around the adjacent acetic acid side chain. This steric bulk can impede the approach of reagents, thereby influencing reaction rates and pathways. Iodine provides even greater steric hindrance.
Hydrophobicity and Binding Affinity : The hydrophobicity of the halogen, as indicated by the hydrophobic parameter (π), increases with atomic number. nih.gov Studies on related halogenated compounds interacting with proteins like human serum albumin have shown that increasing the atomic number of the halogen substituent enhances binding affinity, an effect attributed largely to increased hydrophobic and steric interactions. nih.govlibretexts.orgwikipedia.org This suggests that the bromine substituent contributes significantly to the molecule's potential for intermolecular interactions.
Halogen Bonding : Bromine and iodine are effective halogen bond donors, a type of non-covalent interaction where the halogen acts as an electrophilic species. This interaction can play a structure-directing role in both solid-state chemistry and solution, potentially influencing reaction mechanisms and product distributions by pre-organizing molecules. acs.org The structural influence of halogens in directing crystal assembly often increases in the order of Cl < Br < I. acs.org
| Element | Atomic Number | Electronegativity (Pauling Scale) | Atomic Radius (Å) | Hydrophobic Parameter (π) |
| Fluorine (F) | 9 | 3.98 | 0.64 | 0.14 |
| Chlorine (Cl) | 17 | 3.16 | 0.99 | 0.71 |
| Bromine (Br) | 35 | 2.96 | 1.14 | 0.86 |
| Iodine (I) | 53 | 2.66 | 1.33 | 1.12 |
| Data adapted from a study on halogenated phenyl derivatives. nih.gov |
Stereochemical Influences on Reaction Pathways and Selectivity
The α-carbon of the acetic acid moiety in this compound is a chiral center (except when the R-group is a hydrogen), meaning the molecule can exist as two non-superimposable mirror images, or enantiomers (D and L forms). libretexts.orglibretexts.org This inherent chirality is a critical factor that can profoundly influence the course and outcome of chemical reactions.
The stereochemistry of α-amino acids dictates their biological roles and their utility in asymmetric synthesis. acs.org Phenylglycine and its derivatives are widely used as chiral auxiliaries—a strategy where a chiral molecule is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.orgscispace.com The chiral auxiliary, in this case, the phenylglycine unit itself, directs the formation of new stereocenters with a high degree of selectivity. scispace.comnih.gov After the reaction, the auxiliary can be cleaved and recovered.
Key stereochemical influences include:
Diastereoselective Reactions : When a single enantiomer of a chiral phenylglycine derivative reacts with another prochiral molecule, two diastereomeric transition states are possible. Due to steric and electronic interactions imposed by the chiral center, one transition state is typically lower in energy, leading to the preferential formation of one diastereomeric product over the other. scispace.com This principle is the basis for diastereocontrol in many synthetic reactions, including the synthesis of β-lactams. scispace.com
Enzymatic Resolutions : Enzymes are chiral catalysts that exhibit high stereoselectivity. They can differentiate between the two enantiomers of a racemic mixture, selectively catalyzing a reaction for only one enantiomer. scispace.comfrontiersin.org For instance, hydrolases can selectively hydrolyze the N-acyl group of an L-enantiomer while leaving the D-enantiomer untouched, providing a powerful method for separating enantiomers. scispace.com The stereochemical configuration of the amino acid is thus crucial for substrate recognition by the enzyme's active site. acs.org
Crystallization-Induced Asymmetric Transformation : In some cases, the stereochemistry of phenylglycine derivatives can direct separation through physical processes. During a crystallization-induced asymmetric transformation, a solution containing a racemic mixture that can epimerize (interconvert between enantiomers) is allowed to crystallize. If one enantiomer preferentially crystallizes, the equilibrium in the solution will shift to replenish that enantiomer, eventually leading to the conversion of the entire mixture into a single, solid enantiomerically pure form. acs.orgresearchgate.net
The specific arrangement of the amino, carboxyl, and substituted phenyl groups around the chiral α-carbon creates a unique three-dimensional environment that is recognized by other chiral molecules, catalysts, or surfaces, thereby controlling reaction selectivity.
Electronic and Steric Effects on Derivatization Pathways
The derivatization of this compound at its three key functional sites—the amino group, the carboxylic acid, and the aromatic ring—is governed by the combined electronic and steric effects of its substituents.
Electronic Effects :
Amino Group (–NH₂) : Located at the para-position, the amino group is a powerful activating group. It donates electron density to the aromatic ring through resonance (+R effect), making the ring more susceptible to electrophilic aromatic substitution. This effect strongly directs incoming electrophiles to the ortho positions relative to the amino group (positions 3 and 5).
Bromine Atom (–Br) : The bromine atom is deactivating due to its electron-withdrawing inductive effect (-I effect). While it also has a weak +R effect, the inductive effect dominates, making the ring less reactive towards electrophiles compared to aniline. It directs incoming electrophiles to the ortho and para positions relative to itself. The interplay between the strongly activating –NH₂ and the deactivating –Br creates a complex reactivity pattern on the aromatic ring.
Carboxylic Acid (–COOH) : This group is deactivating and a meta-director for electrophilic aromatic substitution. However, reactions directly involving the carboxylic acid, such as esterification or amide bond formation, are influenced by the electronic environment. The acidity of the carboxyl proton is enhanced by the inductive effect of the adjacent ortho-bromine atom.
Steric Effects :
The bromine atom at the ortho-position to the acetic acid side chain creates significant steric hindrance. This bulkiness can shield the carboxylic acid group, potentially slowing down reactions like esterification that require the approach of a bulky alcohol. It can also hinder reactions at the adjacent C-3 position of the phenyl ring.
The acetic acid side chain itself provides steric bulk that can influence the reactivity of the nearby amino group at the C-4 position, although this effect is less pronounced than that of the ortho-bromine.
These effects lead to predictable derivatization pathways. For example, acylation or alkylation will preferentially occur at the more nucleophilic amino group. Esterification or amidation will occur at the carboxylic acid, though the rate may be influenced by the ortho-bromo substituent. Electrophilic substitution on the aromatic ring would be expected to occur at position 5, which is ortho to the strongly activating amino group and avoids the steric hindrance of the bromo and acetic acid groups.
Applications in Advanced Chemical and Materials Science
Utilization as Versatile Chemical Building Blocks for Complex Syntheses
The primary application of 2-(4-Amino-2-bromophenyl)acetic acid lies in its role as a sophisticated building block for the construction of complex organic molecules. The presence of multiple, orthogonally reactive functional groups allows for its incorporation into a wide array of molecular scaffolds. The carboxylic acid and amino group are characteristic features of amino acids, making this compound a valuable unnatural amino acid derivative for synthetic peptide chemistry and the development of peptidomimetics. chemscene.com
Its structural relative, 2-(4-bromophenyl)acetic acid, is recognized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals, valued for its reactivity and ability to facilitate the introduction of diverse functional groups. chemimpex.com The addition of an amino group in this compound further expands this synthetic utility, providing an additional handle for forming amide bonds or for use as a directing group in subsequent reactions. This bifunctionality is crucial for creating novel compounds with tailored properties for specific applications in medicinal chemistry and materials science. chemimpex.com
Researchers utilize such substituted phenylacetic acids as precursors for heterocyclic compounds, which are integral to many biologically active molecules. nih.gov The dual functionality of this compound makes it an ideal starting material for multi-step syntheses aimed at producing complex target molecules with high efficiency.
Table 1: Synthetic Utility of Functional Groups in this compound
| Functional Group | Type of Reactions | Potential Products |
|---|---|---|
| Carboxylic Acid | Esterification, Amide Coupling, Reduction | Esters, Amides, Alcohols |
| Amino Group | Acylation, Alkylation, Diazotization | Amides, Substituted Amines, Diazonium Salts |
| Bromo-Aryl Group | Cross-Coupling (e.g., Suzuki, Heck), Nucleophilic Substitution | Bi-aryl compounds, Substituted Aromatics |
Contributions to Catalyst Systems and Reagent Design
The structural motifs within this compound lend themselves to applications in catalysis and reagent development. The amino acid-like structure, combining a carboxylic acid and an amino group, allows the molecule to act as a bidentate ligand for coordinating with metal centers. This capability is fundamental in the design of novel metal-based catalysts for asymmetric synthesis and other transformations. The specific electronic and steric properties imparted by the bromo-substituted phenyl ring can influence the catalytic activity and selectivity of the resulting metal complex.
Furthermore, related phenylacetic acid derivatives have demonstrated utility as reagents and catalysts in their own right. For instance, 2-(2-Bromophenyl)acetic acid can be used as a phase transfer catalyst, facilitating reactions between reagents in immiscible phases. nih.gov Another related compound, 4-Bromophenylacetic acid, serves as a sensitive reagent for the analytical determination and separation of zirconium from other metals, highlighting the role of the bromophenyl moiety in chemical recognition. chemicalbook.com These examples suggest that this compound could be similarly developed into specialized reagents or organocatalysts for specific chemical processes.
Role in Specialty Polymer and Fine Chemical Synthesis
In the realm of materials science, this compound and its relatives are valuable components in the synthesis of specialty polymers and fine chemicals. chemimpex.com The ability of phenylacetic acid derivatives to act as initiators in polymerization reactions is a key application; for example, ethyl α-bromophenylacetate is employed as an initiator for controlled/living radical polymerization, a powerful technique for creating well-defined polymers. cymitquimica.com
The bifunctional nature of this compound allows it to be directly incorporated into polymer backbones as a monomer. Through polycondensation reactions, it can form polyamides (reacting via both amino and carboxyl groups) or polyesters (reacting via the carboxyl group with a diol comonomer), among other polymer classes. The inclusion of the bromo-phenyl group into the polymer structure can enhance properties such as thermal stability, flame retardancy, and refractive index. This makes the compound a useful additive or monomer for creating high-performance polymers and resins for specialized industrial applications. chemimpex.com
Analytical Chemistry Standards and Method Development
Accuracy in analytical chemistry relies on the availability of pure, stable reference materials for instrument calibration and method validation. Substituted phenylacetic acids, such as 4-Bromophenylacetic acid, are used as analytical standards for this purpose. chemimpex.comsigmaaldrich.com Their stable, crystalline nature and well-defined chemical properties make them suitable for use in various analytical techniques. avantorsciences.com
4-Bromophenylacetic acid has been specifically employed as a standard in the analysis of environmental samples. sigmaaldrich.com Given its defined structure and molecular weight, this compound is also well-suited for use as a reference standard in chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), as well as in mass spectrometry. bldpharm.com The presence of bromine and nitrogen atoms provides a distinct isotopic pattern and mass-to-charge ratio, which can be leveraged for the development of highly specific and sensitive analytical methods for quantifying this compound or its derivatives in complex mixtures.
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Routes
The future synthesis of 2-(4-Amino-2-bromophenyl)acetic acid and its derivatives is poised to move beyond traditional methods, embracing novel strategies that offer higher efficiency, selectivity, and sustainability. Current synthetic approaches for related brominated aromatic compounds often rely on multi-step processes that may involve harsh reagents and generate significant waste. wikipedia.org Future research will likely focus on developing more streamlined and atom-economical routes.
Key areas of development include:
Advanced Catalytic Systems: The exploration of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig aminations, could provide direct and modular routes to complex derivatives of the parent molecule. For instance, methods used to synthesize quinoline (B57606) derivatives from related starting materials could be adapted. acs.orgnih.gov
C-H Activation: Direct functionalization of the phenyl ring through C-H activation techniques represents a frontier in synthetic chemistry. Developing selective C-H activation protocols for this compound would bypass the need for pre-functionalized starting materials, significantly shortening synthetic sequences.
Enzymatic and Biocatalytic Methods: The use of enzymes to catalyze specific reactions offers unparalleled selectivity under mild conditions. Research into engineered enzymes, such as tailored glutamate (B1630785) dehydrogenases, could lead to sustainable methods for producing chiral amino acids from precursors. frontiersin.org Applying this concept could enable the enantioselective synthesis of chiral derivatives of this compound.
Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and scalability. Developing flow-based syntheses for this compound could lead to more efficient and reproducible manufacturing processes, minimizing by-product formation.
Advanced Computational Modeling for Predicting Chemical Properties and Reaction Outcomes
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes with increasing accuracy. For a molecule like this compound, computational modeling can accelerate the discovery and development of new applications by prioritizing experimental efforts.
Future research in this domain will likely involve:
Density Functional Theory (DFT) Calculations: DFT can be used to predict a wide range of properties, including electronic structure, reactivity indices, and spectroscopic signatures (NMR, IR). researchgate.net This allows for a deep understanding of the molecule's behavior and can guide the design of new reactions and derivatives.
Molecular Docking and Dynamics: For potential applications in areas like molecular recognition and catalysis, molecular docking simulations can predict how the molecule or its derivatives will interact with other chemical species. rsc.orgnih.gov This is particularly useful in designing new catalysts or functional materials.
Predictive ADMET Modeling: While outside the scope of direct biological application, predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can be crucial for assessing the environmental impact and handling safety of new derivatives. acs.org
Reaction Pathway Modeling: Computational tools can be used to model potential reaction pathways, calculate activation energies, and predict the feasibility of novel synthetic routes before they are attempted in the lab. This saves time, resources, and minimizes waste.
Table 1: Potential Applications of Computational Modeling for this compound
| Computational Method | Predicted Properties / Outcomes | Potential Impact on Research |
|---|---|---|
| Density Functional Theory (DFT) | Electronic structure, molecular orbital energies, reaction thermodynamics, spectroscopic data. researchgate.net | Guides the design of new derivatives with tailored electronic properties; aids in the interpretation of experimental data. |
| Molecular Dynamics (MD) | Conformational analysis, interaction with solvents, stability of self-assembled structures. | Provides insight into the behavior of the molecule in different environments, crucial for materials science applications. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structural features with chemical or physical properties. | Accelerates the screening of potential derivatives for specific non-biological applications, such as catalysis or sensor technology. |
| Reaction Mechanism Simulation | Transition state energies, kinetic predictions, byproduct formation. | Optimizes reaction conditions for higher yield and selectivity; enables the rational design of novel synthetic pathways. |
Green Chemistry Approaches in Synthesis and Derivatization
The principles of green chemistry are increasingly integral to chemical synthesis, aiming to reduce the environmental footprint of chemical processes. The synthesis and derivatization of this compound provide numerous opportunities for the application of these principles. sci-hub.st
Future research will focus on:
Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with water, supercritical fluids (like CO₂), or bio-based solvents can drastically reduce environmental impact.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core tenet of green chemistry. This involves favoring addition reactions over substitution or elimination reactions.
Catalysis over Stoichiometric Reagents: The use of catalytic amounts of reagents is preferable to stoichiometric ones, as it reduces waste. This includes both metal-based catalysts and organocatalysts.
Mechanochemistry: Performing reactions in the solid state by grinding or milling can eliminate the need for solvents altogether, leading to cleaner reactions and often different reactivity. researchgate.net This solvent-free approach is a promising avenue for the derivatization of the title compound.
Table 2: Green Chemistry Strategies for this compound
| Green Chemistry Principle | Application to Synthesis/Derivatization | Example Strategy |
|---|---|---|
| Waste Prevention | Design syntheses to minimize byproducts. | Develop one-pot, multi-component reactions to build complexity efficiently. |
| Atom Economy | Maximize the incorporation of atoms from reactants into the final product. | Utilize addition reactions, such as Michael additions to derivatives of the acetic acid moiety. |
| Less Hazardous Chemical Syntheses | Use and generate substances with little to no toxicity. | Replace hazardous brominating agents like liquid bromine with greener alternatives such as N-bromosuccinimide in the presence of a catalyst. researchgate.net |
| Designing Safer Chemicals | Minimize toxicity while maintaining function. | Use computational models to predict and mitigate potential environmental hazards of new derivatives. acs.org |
| Safer Solvents and Auxiliaries | Eliminate or replace hazardous solvents. | Explore reactions in water, ionic liquids, or under solvent-free mechanochemical conditions. researchgate.net |
| Design for Energy Efficiency | Conduct reactions at ambient temperature and pressure. | Investigate photoredox catalysis or microwave-assisted synthesis to reduce energy consumption. |
| Use of Renewable Feedstocks | Source starting materials from renewable resources. | While challenging for this specific molecule, derivatization with bio-based reagents is a viable strategy. |
| Catalysis | Use catalytic reagents in small amounts instead of stoichiometric reagents. | Employ transition-metal catalysts or organocatalysts for derivatization reactions. |
Expanding Applications in Non-Biological Chemical Innovations
While many phenylacetic acid derivatives find use in pharmaceuticals, the unique functionality of this compound makes it a prime candidate for applications in materials science and other non-biological fields. The three distinct functional groups offer orthogonal handles for polymerization and functionalization.
Emerging research could target:
Polymer Chemistry: The molecule can serve as a functional monomer. The amino and carboxylic acid groups can be used for step-growth polymerization to form novel polyamides or poly-amido-acids. The bromo-substituent can be used for post-polymerization modification via cross-coupling reactions, allowing for the creation of functional polymer surfaces or networks.
Functional Dyes and Pigments: The aminophenyl core is a common feature in chromophores. Derivatization of the amino group and extension of the conjugated system could lead to the development of new dyes with tailored photophysical properties for use in sensors, organic light-emitting diodes (OLEDs), or as security inks.
Ligand Synthesis for Catalysis: The molecule can be elaborated into more complex ligands for transition metal catalysis. The combination of a soft donor (phenyl ring) and hard donors (amine, carboxylate) could lead to ligands with unique electronic and steric properties, potentially enabling new catalytic transformations.
Analytical Reagents: The ability of phenylacetic acids to act as reagents for metal determination could be explored. chemicalbook.com Derivatives of this compound could be designed as selective chelating agents or colorimetric sensors for specific metal ions.
Table 3: Potential Non-Biological Applications and Required Derivatizations
| Application Area | Required Derivatization / Functionality | Rationale |
|---|---|---|
| Advanced Polymers | Polymerization via amino and carboxylic acid groups; post-polymerization modification at the bromine site. | Creates functional polymers with tunable properties for applications in membranes, coatings, or specialty plastics. |
| Organic Electronics | Extension of the π-conjugated system through coupling reactions at the bromine position. | Development of novel organic semiconductors, emitters, or sensors for electronic devices. |
| Homogeneous Catalysis | Conversion into multidentate ligands (e.g., P,N-ligands or N,O-ligands). | Synthesis of novel metal complexes with potential for asymmetric catalysis or challenging cross-coupling reactions. |
| Metal Ion Sensing | Introduction of a signaling unit (chromophore/fluorophore) and specific binding sites. | Design of selective and sensitive chemical sensors for environmental monitoring or industrial process control. |
Q & A
Q. Table 1. Synthesis Optimization for Brominated Derivatives
| Parameter | Optimal Condition | Impact on Yield/Purity | Source |
|---|---|---|---|
| Solvent | Acetic acid | Minimizes side products | |
| Reaction Time | 60–90 min | Maximizes regioselectivity | |
| Bromine Equiv. | 1.0–1.2 eq | Prevents di-bromination |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
